Cyclopentylidenecyclopentane
Overview
Description
Cyclopentylidenecyclopentane is a molecule that contains a total of 27 bonds. There are 11 non-H bonds, 1 multiple bond, 1 double bond, and 2 five-membered rings .
Molecular Structure Analysis
The molecular structure of Cyclopentylidenecyclopentane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 27 bond(s). There are 11 non-H bond(s), 1 multiple bond(s), 1 double bond(s), and 2 five-membered ring(s) .Physical And Chemical Properties Analysis
Cyclopentylidenecyclopentane has a molecular formula of C10H16 and a molecular mass of 136.23 . The molecule contains a total of 27 bond(s). There are 11 non-H bond(s), 1 multiple bond(s), 1 double bond(s), and 2 five-membered ring(s) .Scientific Research Applications
1. Medical and Pharmaceutical Applications
Cyclopentylidenecyclopentane and its derivatives, including cyclopentane rings, have been extensively explored in medical and pharmaceutical research. One area of focus is their role in the synthesis of cyclam complexes, which are 14-membered tetraamine macrocycles. These complexes have shown potential in medical applications, such as in AIDS treatment and stem cell mobilization. Their adducts with radionuclides like Tc and Cu have been studied for diagnostic and therapeutic purposes in medicine (Liang & Sadler, 2004).
2. Chemical Synthesis and Drug Development
Cyclopentylidenecyclopentane structures are integral in the development of novel drug compounds. The strain-release heteroatom functionalization technique, involving cyclopentylation of amines, alcohols, and other heteroatoms, has been applied in the synthesis of small, strained ring systems. This approach is significant in the realm of medicinal chemistry for creating bioconjugates and labeling peptides, which are crucial in drug discovery and development (Lopchuk et al., 2017).
3. Exploration in Alternative Fuels and Energy
Research has also been conducted on the combustion characteristics of cyclopentanol, a cyclopentane derivative. Cyclopentanol is considered a potential biofuel alternative for automobiles, and studies have focused on its blending ratios and effects on combustion characteristics. This research is crucial for developing sustainable and environmentally friendly fuel alternatives (Chen et al., 2020).
4. Catalysis and Biomass Conversion
Cyclopentanone, another derivative, has been investigated for its role in biomass conversion to fuels. Research on MgO-based catalysts functionalized with organosilanes for cyclopentanone aldol condensation has shown improved stability, which is significant for biomass conversion processes. This research contributes to the advancement of sustainable chemical processes (Ngo et al., 2018).
properties
IUPAC Name |
cyclopentylidenecyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-2-6-9(5-1)10-7-3-4-8-10/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQHVWWURXWNGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2CCCC2)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338441 | |
Record name | cyclopentylidenecyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16189-35-8 | |
Record name | Cyclopentylidenecyclopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16189-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cyclopentylidenecyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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